L-797591

Beschreibung

Eigenschaften

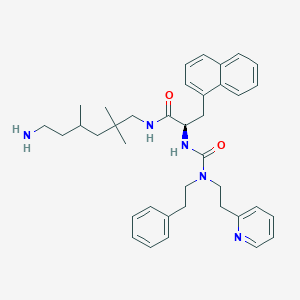

Molekularformel |

C38H49N5O2 |

|---|---|

Molekulargewicht |

607.8 g/mol |

IUPAC-Name |

(2R)-N-(6-amino-2,2,4-trimethylhexyl)-3-naphthalen-1-yl-2-[[2-phenylethyl(2-pyridin-2-ylethyl)carbamoyl]amino]propanamide |

InChI |

InChI=1S/C38H49N5O2/c1-29(19-22-39)27-38(2,3)28-41-36(44)35(26-32-16-11-15-31-14-7-8-18-34(31)32)42-37(45)43(24-20-30-12-5-4-6-13-30)25-21-33-17-9-10-23-40-33/h4-18,23,29,35H,19-22,24-28,39H2,1-3H3,(H,41,44)(H,42,45)/t29?,35-/m1/s1 |

InChI-Schlüssel |

MZKKCMXXGCRPGX-LMZJGDDPSA-N |

SMILES |

CC(CCN)CC(C)(C)CNC(=O)C(CC1=CC=CC2=CC=CC=C21)NC(=O)N(CCC3=CC=CC=C3)CCC4=CC=CC=N4 |

Isomerische SMILES |

CC(CCN)CC(C)(C)CNC(=O)[C@@H](CC1=CC=CC2=CC=CC=C21)NC(=O)N(CCC3=CC=CC=C3)CCC4=CC=CC=N4 |

Kanonische SMILES |

CC(CCN)CC(C)(C)CNC(=O)C(CC1=CC=CC2=CC=CC=C21)NC(=O)N(CCC3=CC=CC=C3)CCC4=CC=CC=N4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

L-797,591; L 797,591; L797,591. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of L-797591 on the Somatostatin Receptor Subtype 1 (SSTR1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-797591 is a potent and highly selective nonpeptide agonist for the somatostatin receptor subtype 1 (SSTR1). This document provides a comprehensive technical overview of the mechanism of action of this compound on SSTR1, consolidating data from seminal and recent studies. Activation of SSTR1 by this compound initiates a canonical Gαi-coupled signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This guide details the binding affinity and functional potency of this compound, outlines the experimental protocols for its characterization, and provides visual representations of the signaling pathway and experimental workflows. The high selectivity of this compound for SSTR1 makes it an invaluable tool for elucidating the physiological roles of this receptor subtype and a potential lead compound for the development of targeted therapeutics.

Introduction to this compound and SSTR1

The somatostatin receptor family comprises five distinct G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5. These receptors are the primary targets for the endogenous peptide hormone somatostatin and are involved in a wide array of physiological processes, including the regulation of hormone secretion, cell proliferation, and neurotransmission. The development of subtype-selective ligands is crucial for dissecting the specific functions of each receptor and for designing therapies with improved efficacy and reduced side effects.

This compound was identified through combinatorial chemistry as a nonpeptide agonist with high affinity and selectivity for SSTR1.[1] Its discovery provided a critical pharmacological tool to investigate the distinct biological roles of SSTR1. Subsequent structural and functional studies have further illuminated the precise mechanism by which this compound engages and activates this receptor subtype.

Mechanism of Action of this compound on SSTR1

The binding of this compound to SSTR1 induces a conformational change in the receptor, facilitating its coupling to and activation of inhibitory G proteins of the Gαi family. This initiates a downstream signaling cascade that is characteristic of SSTR1 activation.

Binding to the SSTR1 Orthosteric Pocket

Recent cryo-electron microscopy (cryo-EM) studies have provided a high-resolution view of this compound bound to the SSTR1-Gαi complex.[2][3][4] this compound occupies the orthosteric binding pocket of SSTR1, the same pocket that binds the endogenous ligand somatostatin. The high selectivity of this compound for SSTR1 over other subtypes is attributed to specific interactions with non-conserved amino acid residues within this binding pocket.[5]

Key residues in SSTR1 that are crucial for the binding and selectivity of this compound have been identified through structural analysis and mutagenesis studies. These interactions stabilize the active conformation of the receptor, leading to efficient G protein coupling.

Gαi-Mediated Signaling Pathway

Upon activation by this compound, SSTR1 promotes the exchange of GDP for GTP on the α subunit of the heterotrimeric Gαi protein. This leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The reduction in intracellular cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream effector proteins. This signaling pathway is central to the inhibitory effects of SSTR1 on hormone secretion and cell proliferation.

Quantitative Data

The binding affinity and functional potency of this compound for SSTR1 have been determined in various studies. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound for Human Somatostatin Receptors

| Receptor Subtype | Ki (nM) | Reference |

| hSSTR1 | 1.8 | Rohrer et al., 1998 |

| hSSTR2 | >1000 | Rohrer et al., 1998 |

| hSSTR3 | >1000 | Rohrer et al., 1998 |

| hSSTR4 | >1000 | Rohrer et al., 1998 |

| hSSTR5 | >1000 | Rohrer et al., 1998 |

Table 2: Functional Potency of this compound at Human and Rat Somatostatin Receptors

| Receptor Subtype & Species | Assay | Parameter | Value (nM) | Reference |

| hSSTR1 | cAMP Inhibition | EC50 | 0.96 ± 0.11 | PNAS, 2024 |

| hSSTR2 | cAMP Inhibition | EC50 | >10,000 | PNAS, 2024 |

| hSSTR3 | cAMP Inhibition | EC50 | >10,000 | PNAS, 2024 |

| hSSTR4 | cAMP Inhibition | EC50 | >10,000 | PNAS, 2024 |

| hSSTR5 | cAMP Inhibition | EC50 | >10,000 | PNAS, 2024 |

| rSSTR1 | cAMP Inhibition | EC50 | 0.7 | Stark et al., 2002 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction of this compound with SSTR1.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for SSTR1 by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes prepared from cells expressing the human SSTR1 (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [¹²⁵I]-Somatostatin-14 or other suitable SSTR1 radioligand.

-

This compound (unlabeled competitor).

-

Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

96-well microplates.

Procedure:

-

Reaction Setup: In a 96-well microplate, combine the following in a final volume of 250 µL:

-

50 µL of various concentrations of this compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

-

50 µL of radioligand at a fixed concentration (typically near its Kd).

-

150 µL of cell membranes (containing a specified amount of protein, e.g., 10-20 µg).

-

For total binding, replace this compound with binding buffer.

-

For non-specific binding, add a high concentration of unlabeled somatostatin-14 (e.g., 1 µM).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Inhibition (cAMP) Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

Materials:

-

Cells expressing SSTR1 (e.g., HEK293 or CHO-K1 cells).

-

This compound.

-

Forskolin (an adenylyl cyclase activator).

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA.

-

Lysis Buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white microplates.

Procedure:

-

Cell Seeding: Seed SSTR1-expressing cells into a 384-well plate and grow to confluence.

-

Pre-incubation: Aspirate the culture medium and pre-incubate the cells with various concentrations of this compound in stimulation buffer for 30 minutes at room temperature.

-

Stimulation: Add forskolin (e.g., 5 µM final concentration) to all wells (except for basal control) and incubate for 30 minutes at room temperature to stimulate adenylyl cyclase.

-

Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection method (e.g., by measuring the fluorescence or luminescence signal).

-

Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration. Determine the EC50 value (the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression analysis.

Conclusion

This compound is a cornerstone tool for the study of SSTR1 biology. Its high selectivity and potent agonist activity at SSTR1, coupled with a well-defined mechanism of action involving Gαi-mediated inhibition of adenylyl cyclase, have enabled significant advances in our understanding of this receptor's role in health and disease. The detailed binding data, functional potency, and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on SSTR1-targeted therapies. The continued use and study of this compound will undoubtedly contribute to the development of novel treatments for a variety of endocrine and proliferative disorders.

References

The Discovery and Synthesis of L-797591: A Selective Somatostatin Receptor Subtype 1 Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-797591 is a potent and highly selective non-peptide agonist for the somatostatin receptor subtype 1 (SSTR1)[1][2]. Somatostatin, a naturally occurring cyclic peptide hormone, regulates a wide array of physiological processes by interacting with a family of five distinct G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5. The development of subtype-selective agonists like this compound is a critical step in dissecting the specific roles of each receptor subtype and for developing targeted therapeutics with improved side-effect profiles. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.

Discovery of this compound

This compound was identified by researchers at Merck Research Laboratories through a sophisticated approach involving combinatorial chemistry and high-throughput screening[2]. The discovery process was guided by molecular modeling of known peptide agonists of somatostatin to design a library of non-peptide small molecules with the potential to interact with somatostatin receptors[2]. This strategy allowed for the rapid synthesis and screening of a large number of diverse compounds, ultimately leading to the identification of this compound as a high-affinity and selective ligand for the human SSTR1[2].

Synthesis of this compound

While the seminal publication by Rohrer et al. describes the discovery of this compound from a combinatorial library, a detailed, step-by-step synthesis protocol for this specific molecule is not provided in the publicly available literature. The general methodology, however, involves the principles of combinatorial chemistry, where a core scaffold is systematically decorated with a variety of chemical building blocks to generate a large library of structurally related compounds.

The logical workflow for such a discovery process is outlined below:

Biological Activity and Selectivity

This compound exhibits high affinity and selectivity for the human somatostatin receptor subtype 1 (SSTR1). The binding affinities (Ki) across all five human SSTR subtypes, as determined by radioligand displacement assays, are summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| hSSTR1 | 0.3 |

| hSSTR2 | >1000 |

| hSSTR3 | >1000 |

| hSSTR4 | >1000 |

| hSSTR5 | >1000 |

| Table 1: Binding Affinity of this compound for Human Somatostatin Receptor Subtypes. Data from Rohrer et al., 1998. |

The functional activity of this compound as an SSTR1 agonist has been confirmed through cAMP accumulation assays. In cells expressing SSTR1, this compound effectively inhibits forskolin-stimulated cAMP production, a hallmark of SSTR1 activation.

| Assay | Cell Line | Parameter | Value |

| cAMP Accumulation | RINm5F cells | Inhibition of GLP-1-induced insulin secretion | Effective at 10 nM |

| Table 2: Functional Activity of this compound. |

Signaling Pathway of SSTR1 Activation

Upon binding of an agonist like this compound, SSTR1, a Gi/o-coupled receptor, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, SSTR1 activation can lead to the modulation of other signaling pathways, including the activation of the MAP kinase cascade.

Experimental Protocols

Receptor Binding Assay

The binding affinity of this compound to human somatostatin receptor subtypes was determined using a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes were prepared from Chinese hamster ovary (CHO-K1) cells stably expressing one of the five human SSTR subtypes.

-

Radioligand: A universal somatostatin radioligand, such as 125I-[Leu⁸, D-Trp²²]-Somatostatin-28, was used.

-

Competition Assay: A fixed concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor, this compound.

-

Incubation: The incubation was carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA, and protease inhibitors) at room temperature for a defined period (e.g., 60 minutes).

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

Quantification: The radioactivity retained on the filters was quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

The functional agonist activity of this compound at SSTR1 was assessed by measuring its ability to inhibit adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels.

Methodology:

-

Cell Culture: Cells endogenously or recombinantly expressing SSTR1 (e.g., RINm5F or CHO-SSTR1 cells) were cultured to an appropriate density.

-

Pre-treatment: Cells were pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Cells were treated with varying concentrations of this compound followed by stimulation with an adenylyl cyclase activator, such as forskolin.

-

Lysis: After a defined incubation period, the cells were lysed to release intracellular cAMP.

-

Quantification: The concentration of cAMP in the cell lysates was quantified using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC₅₀) was determined by non-linear regression analysis.

Conclusion

This compound stands as a significant tool for the study of somatostatin receptor pharmacology. Its discovery through combinatorial chemistry highlights the power of this approach in identifying potent and selective non-peptide ligands for GPCRs. The high selectivity of this compound for SSTR1 makes it an invaluable probe for elucidating the specific physiological and pathophysiological roles of this receptor subtype, and it serves as a lead compound for the development of novel therapeutics targeting SSTR1-mediated pathways. Further research into the synthesis and in vivo activity of this compound and its analogs will continue to advance our understanding of somatostatin biology and its therapeutic potential.

References

L-797591: A Technical Guide to its Regulation of Intracellular cAMP Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-797591 is a selective agonist for the somatostatin receptor subtype 1 (SSTR1), a member of the G-protein coupled receptor (GPCR) family.[1] Activation of SSTR1 by agonists initiates a signaling cascade that plays a crucial role in various physiological processes, including the regulation of hormone secretion and cellular proliferation.[2] A primary mechanism of action for SSTR1 signaling is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This technical guide provides an in-depth overview of the regulation of intracellular cAMP by this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Core Mechanism of Action

This compound, as a selective SSTR1 agonist, mimics the action of the endogenous ligand somatostatin.[2] The binding of this compound to SSTR1 induces a conformational change in the receptor, which in turn activates an associated inhibitory G-protein (Gi). The activated alpha subunit of the Gi protein then inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP. The resulting decrease in intracellular cAMP concentration leads to reduced activation of protein kinase A (PKA) and subsequent downstream effects on cellular function.

Quantitative Data: this compound Potency on SSTR Subtypes

The following table summarizes the potency of this compound in activating various somatostatin receptor subtypes, as measured by cAMP accumulation assays. This data highlights the high selectivity of this compound for SSTR1.

| Receptor Subtype | EC50 (nM) |

| SSTR1 | 1.2 |

| SSTR2 | >1000 |

| SSTR3 | >1000 |

| SSTR4 | >1000 |

| SSTR5 | >1000 |

Data sourced from cAMP accumulation assays measuring the inhibition of forskolin-stimulated cAMP production.

Experimental Protocols

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Transfection: For expressing the receptor of interest, cells are transiently transfected with a plasmid encoding the human SSTR1 receptor using a suitable transfection reagent (e.g., Lipofectamine 2000). Assays are typically performed 24-48 hours post-transfection.

Intracellular cAMP Accumulation Assay (Forskolin-Stimulated)

This protocol is designed to measure the inhibitory effect of this compound on adenylyl cyclase activity. Forskolin is used to stimulate cAMP production, and the ability of the SSTR1 agonist to counteract this effect is quantified.

-

Reagents and Materials:

-

HEK293 cells expressing SSTR1

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Forskolin solution (typically 10 µM final concentration).

-

This compound serial dilutions.

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, AlphaScreen cAMP Assay Kit).

-

Microplate reader compatible with the chosen assay kit.

-

-

Procedure:

-

Cell Seeding: Seed the transfected HEK293 cells into 96-well or 384-well white opaque microplates at a predetermined optimal density and allow them to attach overnight.

-

Cell Starvation: On the day of the assay, remove the culture medium and replace it with a serum-free medium. Incubate for a period to reduce basal signaling.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for basal control wells) to stimulate adenylyl cyclase.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit. This typically involves the addition of lysis buffer and detection reagents.

-

Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

-

Signaling Pathway and Experimental Workflow Visualizations

Caption: SSTR1 signaling pathway initiated by this compound.

Caption: Experimental workflow for cAMP accumulation assay.

References

Pharmacological Profile of L-797591: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-797591 is a potent and highly selective non-peptide agonist for the somatostatin receptor subtype 1 (SSTR1). This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding profile, functional activity, and the molecular basis of its selectivity. Detailed methodologies for key experimental assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. This guide is intended for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Somatostatin is a cyclic peptide hormone that exerts a wide range of inhibitory effects on endocrine and exocrine secretion, neurotransmission, and cell proliferation. These actions are mediated through a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5. The development of subtype-selective ligands is crucial for dissecting the specific physiological roles of each receptor and for the development of targeted therapeutics with improved side-effect profiles. This compound has emerged as a valuable pharmacological tool for studying the functions of SSTR1 due to its high selectivity for this receptor subtype.

Binding Affinity and Selectivity

The selectivity of this compound for SSTR1 is attributed to specific amino acid residues within the orthosteric binding pocket. Mutagenesis studies have revealed that the deeply inserted phenylethyl moiety of this compound would create steric hindrance with the bulkier side chains of corresponding residues in SSTR2-SSTR5. Furthermore, the hydrophobic nature of this moiety is incompatible with the polar head group of a key residue in SSTR2, SSTR3, and SSTR5, further contributing to its SSTR1 selectivity.

Functional Activity

This compound acts as a full agonist at the SSTR1 receptor. Its activation of the receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Inhibition of Forskolin-Stimulated cAMP Accumulation

In cellular assays, this compound demonstrates potent, dose-dependent inhibition of forskolin-stimulated cAMP accumulation in cells expressing SSTR1.

| Parameter | Value | Cell Line |

| EC50 | 7.0 x 10-10 M | E17-18 rat embryonic cortical neurons[1] |

Inhibition of GLP-1-Induced Insulin Secretion

This compound has been shown to reduce glucagon-like peptide-1 (GLP-1)-induced insulin secretion in pancreatic beta-cell lines, consistent with the known inhibitory role of somatostatin on insulin release. A study demonstrated that 10 nM of this compound for 1 hour effectively reduces GLP-1-induced insulin secretion in RINm5F cells[2][3].

Signaling Pathways

Activation of SSTR1 by this compound initiates a cascade of intracellular signaling events primarily through its coupling to inhibitory G proteins (Gαi/o).

G Protein Coupling and Downstream Effectors

Upon agonist binding, SSTR1 undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G protein. The activated Gαi subunit then dissociates from the βγ-complex and inhibits adenylyl cyclase, leading to decreased cAMP production. This is the primary mechanism underlying many of the physiological effects of SSTR1 activation.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for somatostatin receptors.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the somatostatin receptor subtype of interest.

-

Assay Buffer: Utilize a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4).

-

Competition Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-SRIF-14) and a range of concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C).

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC₅₀ value and convert it to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.

Protocol:

-

Cell Culture: Plate cells expressing SSTR1 in a suitable multi-well plate and grow to confluency.

-

Pre-incubation: Wash the cells and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of this compound to the cells, followed by a fixed concentration of forskolin (an adenylyl cyclase activator).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC₅₀ value.

GLP-1-Induced Insulin Secretion Assay

This assay assesses the inhibitory effect of this compound on insulin secretion from pancreatic beta-cells.

Protocol:

-

Cell Culture: Culture a pancreatic beta-cell line (e.g., RINm5F) in appropriate culture conditions.

-

Pre-incubation: Pre-incubate the cells in a low-glucose buffer.

-

Treatment: Treat the cells with this compound for a defined period.

-

Stimulation: Stimulate the cells with a high concentration of glucose and GLP-1 to induce insulin secretion.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Insulin Quantification: Measure the concentration of insulin in the supernatant using an ELISA or radioimmunoassay (RIA).

-

Data Analysis: Compare the amount of insulin secreted in the presence and absence of this compound.

Conclusion

This compound is a highly selective and potent SSTR1 agonist that serves as an invaluable tool for elucidating the physiological and pathophysiological roles of this receptor subtype. Its mechanism of action primarily involves the inhibition of the adenylyl cyclase/cAMP pathway via Gαi coupling. The detailed understanding of its pharmacological profile, as outlined in this guide, provides a solid foundation for its application in basic research and its potential as a lead compound for the development of novel SSTR1-targeted therapies. Further studies are warranted to establish a complete quantitative binding profile across all SSTR subtypes to fully characterize its selectivity.

References

L-797591: A Selective Somatostatin Receptor Subtype 1 Agonist and its Prospective Role in Neuroendocrine Neoplasia Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-797591 is a potent and selective nonpeptidyl agonist of the somatostatin receptor subtype 1 (sst1), a member of the G-protein coupled receptor family. While the broader class of somatostatin analogs, which primarily target sst2 and sst5, are established therapeutics for neuroendocrine tumors (NETs), the specific role of sst1 and its agonists like this compound in NET pathophysiology and treatment remains an under-investigated yet potentially significant area of research. This technical guide synthesizes the current, albeit limited, knowledge on this compound, focusing on its mechanism of action, preclinical data from neuroendocrine-relevant cell models, and the experimental protocols used for its characterization. The objective is to provide a foundational resource for researchers exploring the therapeutic potential of sst1 agonism in neuroendocrine malignancies.

Introduction to Somatostatin Receptors and this compound in the Context of Neuroendocrine Tumors

Neuroendocrine tumors are a heterogeneous group of neoplasms that often overexpress somatostatin receptors (SSTRs).[1] This characteristic is exploited for both diagnosis and therapy, with radiolabeled and non-radiolabeled somatostatin analogs (SSAs) like octreotide and lanreotide being mainstays of treatment.[2] These approved SSAs exhibit high affinity for sst2 and, to a lesser extent, sst5. The five known SSTR subtypes (sst1-5) are expressed in varying patterns across different NETs and mediate diverse cellular responses, including inhibition of hormone secretion and cell proliferation.[3][4]

This compound has emerged from preclinical studies as a valuable pharmacological tool due to its high selectivity for sst1. This specificity allows for the elucidation of the distinct signaling pathways and cellular functions mediated by sst1 activation, which are not fully understood in the context of NETs. While direct clinical or extensive preclinical studies of this compound in NETs are currently lacking in the public domain, in-vitro studies in neuroendocrine-related cell lines provide a basis for understanding its potential biological effects.

Mechanism of Action and Signaling Pathway

This compound functions as a selective agonist at the sst1 receptor. Like the endogenous ligand somatostatin, binding of this compound to sst1 initiates a cascade of intracellular signaling events. The sst1 receptor is coupled to inhibitory G-proteins (Gi/o). Activation of sst1 by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[5] This reduction in cAMP levels affects downstream effectors such as Protein Kinase A (PKA), thereby modulating cellular processes including hormone secretion and proliferation.

Quantitative Data from Preclinical Studies

The available literature on this compound is primarily from in-vitro pharmacology studies. These have quantified its binding affinity and functional potency at the sst1 receptor.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 3 nM | Not Specified | |

| EC50 (cAMP inhibition) | 0.7 nM | Rat Embryonic Cortical Neurons | |

| Effect on Insulin Secretion | Inhibition at 10 nM | RINm5F cells |

Experimental Protocols

The characterization of this compound has relied on specific in-vitro assays to determine its potency and mechanism of action. Below are detailed methodologies for key experiments.

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cAMP, typically stimulated by forskolin, a direct activator of adenylyl cyclase.

Objective: To determine the functional potency (EC50) of this compound in inhibiting adenylyl cyclase activity.

Materials:

-

Cell line expressing sst1 (e.g., rat embryonic cortical neurons, or a transfected cell line)

-

Cell culture medium and supplements

-

Forskolin

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

Multi-well assay plates

Procedure:

-

Cell Culture and Plating: Culture the sst1-expressing cells to ~80% confluency. Seed the cells into 96-well or 384-well plates at an optimized density and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.

-

Cell Stimulation:

-

Aspirate the culture medium from the cells.

-

Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Add a fixed concentration of forskolin (typically at its EC80) to all wells (except for the negative control) to stimulate cAMP production.

-

Incubate for a specified duration (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method (e.g., reading fluorescence or luminescence).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.

-

Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).

-

Insulin Secretion Assay

This assay is relevant for neuroendocrine contexts, particularly for insulinomas or other NETs with hormonal hypersecretion. The RINm5F cell line, a rat insulinoma line, is a suitable model.

Objective: To assess the effect of this compound on secretagogue-induced insulin secretion.

Materials:

-

RINm5F cells

-

Krebs-Ringer Bicarbonate Buffer (KRBB) or similar physiological salt solution

-

Glucose and other secretagogues (e.g., GLP-1, KCl)

-

This compound

-

Insulin ELISA kit

-

Multi-well plates

Procedure:

-

Cell Culture and Plating: Seed RINm5F cells in multi-well plates and grow to a desired confluency.

-

Pre-incubation:

-

Wash the cells with a low-glucose KRBB.

-

Pre-incubate the cells in low-glucose KRBB for 1-2 hours to establish a basal secretion rate.

-

-

Incubation with Compounds:

-

Replace the pre-incubation buffer with fresh KRBB containing various conditions:

-

Basal (low glucose)

-

Stimulated (high glucose or other secretagogue like GLP-1)

-

Stimulated + varying concentrations of this compound

-

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

-

Sample Collection: Collect the supernatant from each well.

-

Insulin Quantification: Measure the concentration of insulin in the collected supernatants using an insulin ELISA kit.

-

Data Normalization and Analysis:

-

Optionally, lyse the cells to measure total protein or DNA content for normalization.

-

Express the secreted insulin as a percentage of the stimulated control and plot against the this compound concentration.

-

Potential Role and Future Directions in Neuroendocrine Tumor Studies

The therapeutic efficacy of current SSAs in NETs is primarily attributed to their action on sst2 and sst5. However, sst1 is also expressed in a variety of NETs. The biological consequence of sst1 activation in these tumors is not well-defined. Preclinical evidence suggests that sst1 agonism can inhibit proliferation and hormone secretion in certain cell types.

The selective nature of this compound makes it an invaluable tool to dissect the specific contribution of sst1 to NET biology. Future research could focus on:

-

Expression Profiling: Characterizing sst1 expression levels across a wide range of NET subtypes.

-

In-vitro Studies: Utilizing this compound in NET cell lines that express sst1 to evaluate its effects on cell proliferation, apoptosis, and hormone secretion.

-

In-vivo Models: Assessing the anti-tumor efficacy of this compound in xenograft or patient-derived xenograft (PDX) models of NETs.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with existing NET therapies, such as sst2/sst5-targeting SSAs or targeted therapies like everolimus.

Conclusion

This compound is a selective sst1 agonist that has been instrumental in defining the signaling and function of this somatostatin receptor subtype in vitro. While its role in neuroendocrine tumors is yet to be directly and extensively investigated, its ability to modulate cAMP and inhibit secretion in neuroendocrine-like cells suggests a potential therapeutic avenue. The experimental frameworks detailed in this guide provide a basis for future studies aimed at validating sst1 as a therapeutic target in NETs and exploring the clinical potential of selective agonists like this compound. Further research is imperative to translate the foundational understanding of this compound into tangible insights for the management of neuroendocrine neoplasms.

References

- 1. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucose shields RINm5F beta cells against arsenic-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 2 – clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

L-797591: A Technical Guide to its Binding Affinity and Kinetics at the Somatostatin Receptor Subtype 1 (SSTR1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of L-797591, a selective nonpeptide agonist for the somatostatin receptor subtype 1 (SSTR1). This document details the quantitative binding affinity and functional activity of this compound at SSTR1, outlines the experimental protocols for key assays, and illustrates the associated signaling pathways.

Quantitative Data Summary

The binding affinity and functional activity of this compound for SSTR1 have been characterized through various in vitro assays. The following tables summarize the key quantitative data available in the public domain.

| Parameter | Value (nM) | Assay Type | Cell Type/System | Reference |

| IC50 | 3 | Radioligand Binding Assay | Not Specified | [1] |

| EC50 | 0.7 | cAMP Accumulation Inhibition Assay | Rat Embryonic Cortical Neurons |

Table 1: Binding Affinity and Functional Activity of this compound at SSTR1. This table presents the half-maximal inhibitory concentration (IC50) from a high-throughput receptor-binding study and the half-maximal effective concentration (EC50) from a functional assay measuring the inhibition of forskolin-stimulated cAMP accumulation.

Note on Binding Kinetics: Despite a thorough review of the available scientific literature, specific kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff) for the binding of this compound to SSTR1 have not been publicly reported.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to characterize the interaction of this compound with SSTR1.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Workflow for Radioligand Competition Binding Assay:

References

Methodological & Application

Application Notes and Protocols for L-797591 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-797591 is a potent and selective non-peptide agonist of the somatostatin receptor subtype 1 (SSTR1), a member of the G protein-coupled receptor (GPCR) family. Somatostatin and its analogs are known to play crucial roles in various physiological processes, including the regulation of hormone secretion, cell proliferation, and neurotransmission. The selectivity of this compound for SSTR1 makes it a valuable tool for investigating the specific biological functions of this receptor subtype and for potential therapeutic development.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on key signaling pathways. The provided methodologies and data will guide researchers in designing and executing experiments to explore the cellular mechanisms modulated by this SSTR1 agonist.

Mechanism of Action

Activation of SSTR1 by this compound initiates a cascade of intracellular signaling events. SSTR1 is primarily coupled to the inhibitory G protein (Gi), and its activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] Beyond cAMP modulation, SSTR1 activation can also influence other critical signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. The effects on the ERK pathway can be complex and cell-type dependent, with studies reporting both activation and inhibition of ERK1/2 phosphorylation.[2][3] Downstream of these pathways, SSTR1 signaling can potentially modulate the activity of transcription factors such as Activator Protein-1 (AP-1) and regulate the production of cytokines like Interleukin-6 (IL-6).

Data Presentation

The following tables summarize the quantitative data for this compound in various cell-based assays.

| Assay | Cell Line | Parameter | Value | Reference |

| SSTR1 Binding Affinity | CHO-K1 cells stably expressing human SSTR1 | IC50 | 3 nM | [1] |

| cAMP Inhibition | Rat embryonic cortical neurons | EC50 | 0.7 nM |

Signaling Pathway Diagram

Caption: SSTR1 Signaling Pathway Activated by this compound.

Experimental Protocols

cAMP Inhibition Assay

This protocol is designed to measure the ability of this compound to inhibit the production of cyclic AMP (cAMP) in cells stimulated with forskolin, a direct activator of adenylyl cyclase.

Experimental Workflow:

Caption: Workflow for cAMP Inhibition Assay.

Materials:

-

Cells expressing SSTR1 (e.g., CHO-K1-hSSTR1, RINm5F)

-

Cell culture medium

-

96-well cell culture plates

-

This compound

-

Forskolin

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Seeding: Seed SSTR1-expressing cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in assay buffer (e.g., HBSS or serum-free medium) containing a PDE inhibitor like IBMX (typically 0.5 mM) to prevent cAMP degradation.

-

Pre-incubation: Remove the culture medium from the cells and add the diluted this compound solutions to the respective wells. Include a vehicle control (buffer with DMSO). Incubate for 15-30 minutes at 37°C.

-

Stimulation: Prepare a solution of forskolin in assay buffer. Add the forskolin solution to all wells (except for the unstimulated control) to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM).

-

Incubation: Incubate the plate for 15-30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) by Western blotting to assess the effect of this compound on the MAPK pathway.

Experimental Workflow:

Caption: Workflow for ERK1/2 Phosphorylation Western Blot.

Materials:

-

Cells expressing SSTR1

-

6-well cell culture plates

-

Serum-free cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Starvation: Seed cells in 6-well plates. Once they reach 70-80% confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal ERK phosphorylation.

-

Treatment: Treat the serum-starved cells with various concentrations of this compound for a predetermined time (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Load the samples onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Densitometry: Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.

AP-1 Activity Assay (Luciferase Reporter Assay)

This protocol measures the effect of this compound on the transcriptional activity of AP-1 using a luciferase reporter construct.

Experimental Workflow:

Caption: Workflow for AP-1 Luciferase Reporter Assay.

Materials:

-

Host cell line (e.g., HEK293T, HeLa)

-

SSTR1 expression plasmid

-

AP-1 luciferase reporter plasmid (containing tandem AP-1 binding sites upstream of a minimal promoter driving luciferase expression)

-

Control reporter plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

96-well cell culture plates

-

This compound

-

AP-1 inducer (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect the host cells with the SSTR1 expression plasmid, the AP-1 luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent.

-

Cell Seeding: After 24 hours of transfection, seed the cells into a 96-well plate.

-

Treatment: After the cells have adhered, treat them with a known AP-1 inducer (e.g., 10-100 ng/mL PMA) in the presence of varying concentrations of this compound or vehicle control. Incubate for 6-24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of AP-1 activity by PMA and the percent inhibition by this compound. Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

IL-6 Secretion Assay (ELISA)

This protocol is for quantifying the amount of IL-6 secreted into the cell culture medium following treatment with this compound.

Experimental Workflow:

Caption: Workflow for IL-6 Secretion ELISA.

Materials:

-

Cell line known to produce IL-6 (e.g., macrophages, endothelial cells, or fibroblasts) expressing SSTR1

-

24-well cell culture plates

-

This compound

-

Inflammatory stimulus (e.g., Lipopolysaccharide - LPS, TNF-α)

-

Human or mouse IL-6 ELISA kit

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Seeding: Seed the cells into a 24-well plate and allow them to adhere and reach a desired confluency.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, add an inflammatory stimulus (e.g., 100 ng/mL LPS) to induce IL-6 production. Include appropriate controls (untreated, stimulus alone, this compound alone).

-

Incubation: Incubate the cells for a period sufficient to allow for IL-6 secretion (e.g., 6-24 hours).

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any detached cells or debris.

-

ELISA: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to a pre-coated plate.

-

Incubating with a detection antibody.

-

Adding a substrate to develop a colorimetric signal.

-

Stopping the reaction and reading the absorbance.

-

-

Data Analysis: Generate a standard curve from the absorbance readings of the IL-6 standards. Use the standard curve to calculate the concentration of IL-6 in each sample. Plot the IL-6 concentration against the this compound concentration to determine its effect on IL-6 secretion.

Conclusion

This compound is a valuable pharmacological tool for elucidating the specific roles of SSTR1 in cellular signaling and function. The protocols outlined in these application notes provide a framework for investigating its effects on cAMP production, ERK phosphorylation, AP-1 transcriptional activity, and cytokine secretion. Researchers can adapt these methodologies to their specific cell models and experimental questions to further unravel the therapeutic potential of targeting the SSTR1 pathway.

References

Application Notes and Protocols for Assessing the Specificity of L-797591

Audience: Researchers, scientists, and drug development professionals.

Introduction:

L-797591 is a potent and selective nonpeptidyl agonist for the somatostatin receptor subtype 1 (SSTR1).[1][2][3][4] Somatostatin receptors (SSTRs) are a family of five G-protein coupled receptors (GPCRs) that are activated by the endogenous peptide hormone somatostatin.[3] SSTR1, like the other members of this family, is coupled to an inhibitory G-protein (Gi), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.

Given the high degree of homology among the five SSTR subtypes, and the vast number of other GPCRs, it is crucial to rigorously assess the specificity of any SSTR1-targeted compound like this compound. This document provides detailed application notes and experimental protocols for a comprehensive specificity assessment of this compound, focusing on its interaction with the intended SSTR1 target and ruling out off-target effects, with a particular emphasis on distinguishing its activity from that at the prostaglandin D2 receptor 2 (DP2/CRTH2), another Gi-coupled receptor involved in distinct physiological processes.

Application Note 1: Principles of Specificity Assessment for GPCR Ligands

The specificity of a ligand refers to its ability to bind to its intended target receptor with high affinity while exhibiting significantly lower affinity for other receptors. For this compound, the primary goal is to confirm its high affinity and agonist activity at SSTR1, while demonstrating minimal to no interaction with other SSTR subtypes and unrelated GPCRs, such as DP2/CRTH2. A multi-faceted approach is required, combining binding and functional assays.

-

Binding Assays: These assays directly measure the physical interaction between the ligand and the receptor. Radioligand competition binding assays are the gold standard for determining the binding affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to displace a known radiolabeled ligand from the receptor. A high degree of specificity is indicated by a low Ki value for the target receptor (SSTR1) and significantly higher Ki values for other receptors.

-

Functional Assays: These assays measure the biological response elicited by the ligand-receptor interaction. Since SSTR1 is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Therefore, a cAMP inhibition assay is a primary functional assay to determine the potency (EC50) of this compound as an agonist. To assess specificity, this assay should be performed on cells expressing SSTR1 and, in parallel, on cells expressing other receptors of interest (e.g., SSTR2-5, DP2/CRTH2).

-

Counter-Screening: To ensure broad specificity, it is essential to test the compound against a panel of unrelated receptors, particularly those that share the same signaling pathway (e.g., other Gi-coupled receptors) or are expressed in the same tissues. For instance, a calcium mobilization assay can be used to rule out any off-target effects on Gq-coupled receptors, which signal through a different pathway involving phospholipase C activation and subsequent release of intracellular calcium.

Quantitative Data Summary

The following table summarizes the reported binding affinities and functional potencies of this compound for the human somatostatin receptor subtypes. A comprehensive specificity assessment would involve generating similar data for a wider panel of receptors, including DP2/CRTH2.

| Receptor | Assay Type | Parameter | Value (nM) | Reference |

| SSTR1 | cAMP Accumulation | EC50 | 0.7 | |

| SSTR2 | cAMP Accumulation | EC50 | >1000 | |

| SSTR3 | cAMP Accumulation | EC50 | >1000 | |

| SSTR4 | cAMP Accumulation | EC50 | >1000 | |

| SSTR5 | cAMP Accumulation | EC50 | >1000 | |

| DP2/CRTH2 | Not Reported | - | - |

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for SSTR1 and other receptors (e.g., DP2/CRTH2).

Principle: This assay measures the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the receptor of interest expressed in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki).

Materials:

-

Cell membranes prepared from cells stably expressing the receptor of interest (e.g., HEK293-SSTR1, HEK293-DP2).

-

Radioligand: e.g., [¹²⁵I]-Somatostatin-14 for SSTR1, [³H]-PGD₂ for DP2.

-

This compound.

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in binding buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of binding buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

-

50 µL of the this compound dilution.

-

50 µL of the radioligand at a concentration close to its Kd.

-

100 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Functional cAMP Inhibition Assay

Objective: To determine the functional potency (EC50) of this compound as an agonist for Gi-coupled receptors like SSTR1.

Principle: Activation of Gi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in the intracellular accumulation of cAMP. In this assay, cAMP production is first stimulated using forskolin. The ability of an agonist like this compound to reduce this forskolin-stimulated cAMP level is then measured.

Materials:

-

Cells stably expressing the receptor of interest (e.g., CHO-K1-SSTR1, CHO-K1-DP2).

-

Cell culture medium.

-

Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

-

This compound.

-

Forskolin.

-

IBMX (a phosphodiesterase inhibitor).

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

384-well white microplates.

-

Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Plating: Seed the cells in a 384-well plate and grow to confluence.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a fixed concentration of IBMX.

-

Cell Stimulation:

-

Aspirate the culture medium from the cells.

-

Add the this compound dilutions to the wells.

-

Immediately add a solution of forskolin (at a concentration that gives ~80% of its maximal effect, e.g., 1-10 µM) to all wells except the basal control.

-

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis:

-

Normalize the data with the forskolin-only control representing 100% and the basal control representing 0%.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Protocol 3: Functional Calcium Mobilization Assay (Counter-Screen)

Objective: To assess the specificity of this compound by testing for agonist activity at Gq-coupled receptors.

Principle: Activation of Gq-coupled receptors leads to the release of calcium from intracellular stores. This assay uses a calcium-sensitive fluorescent dye that increases its fluorescence intensity upon binding to calcium, allowing for the real-time measurement of intracellular calcium mobilization.

Materials:

-

Cells expressing a Gq-coupled receptor of interest.

-

Cell culture medium.

-

Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM).

-

Assay Buffer (e.g., HBSS with 20 mM HEPES).

-

This compound.

-

A known agonist for the Gq-coupled receptor (positive control).

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the cells in a black, clear-bottom plate and grow to confluence.

-

Dye Loading:

-

Aspirate the culture medium.

-

Add the calcium-sensitive dye solution to the cells.

-

Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

-

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control agonist in assay buffer in a separate plate.

-

Measurement:

-

Place both the cell plate and the compound plate into the fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

The instrument will then add the compounds from the compound plate to the cell plate.

-

Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline.

-

Plot the change in fluorescence against the logarithm of the this compound concentration.

-

A lack of a dose-dependent increase in fluorescence indicates that this compound is not an agonist for the tested Gq-coupled receptor.

-

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pnas.org [pnas.org]

- 4. Somatostatin receptor subtype 1 (sst(1)) regulates intracellular 3',5'-cyclic adenosine monophosphate accumulation in rat embryonic cortical neurons: evidence with L-797,591, an sst(1)-subtype-selective nonpeptidyl agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Immunohistochemical Detection of Somatostatin Receptor 1 (SSTR1) with the Selective Agonist L-797591

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin receptors (SSTRs) are a family of G-protein coupled receptors that are crucial in regulating endocrine and neuronal signaling.[1] Among the five subtypes, Somatostatin Receptor 1 (SSTR1) is implicated in various physiological and pathological processes, including the regulation of hormone secretion and cell proliferation, making it a significant target in cancer and neuroscience research.[2][3] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of SSTR1 in tissue samples.[4][5] This document provides a detailed protocol for the immunohistochemical staining of SSTR1 and outlines the application of L-797591, a selective SSTR1 agonist, to study receptor activation and trafficking.

This compound can be utilized in conjunction with IHC to investigate the functional response of cells expressing SSTR1. For instance, treatment with this compound can induce receptor internalization, which can then be visualized as a change in the subcellular localization of SSTR1 from the cell membrane to the cytoplasm.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

| Reagent | Supplier | Catalog Number | Storage |

| Rabbit Polyclonal anti-SSTR1 Antibody | Novus Biologicals | NBP3-14480 | 4°C for up to 1 month |

| This compound | MedChemExpress | HY-101553 | Room temperature |

| Goat Anti-Rabbit IgG (H+L), HRP Conjugate | Thermo Fisher Scientific | 31460 | 4°C |

| DAB Substrate Kit | Thermo Fisher Scientific | 34002 | 4°C |

| Hematoxylin | Sigma-Aldrich | H9627 | Room Temperature |

| Antigen Retrieval Buffer (Citrate Buffer, pH 6.0) | Bio-Rad | BUF025A | Room Temperature |

| Normal Goat Serum | Thermo Fisher Scientific | 10000C | 4°C |

| 10X Phosphate Buffered Saline (PBS) | Various | Room Temperature | |

| 30% Hydrogen Peroxide (H₂O₂) | Various | Room Temperature | |

| Xylene | Various | Room Temperature | |

| Ethanol (100%, 95%, 70%) | Various | Room Temperature | |

| Distilled Water (dH₂O) | Room Temperature |

Experimental Protocols

I. Cell Culture and this compound Treatment (Optional)

This protocol is for researchers wishing to study SSTR1 internalization upon agonist stimulation in cell culture.

-

Cell Seeding: Plate cells known to express SSTR1 (e.g., RINm5F insulinoma cells) onto sterile glass coverslips in a 24-well plate. Allow cells to adhere and grow to 70-80% confluency.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration (e.g., 10 nM).

-

Agonist Treatment: Treat the cells with the this compound-containing medium for a specified time (e.g., 1 hour) to induce receptor internalization. Include a vehicle control (medium with the same concentration of DMSO without this compound).

-

Fixation: After incubation, wash the cells twice with ice-cold PBS and proceed with fixation as described in the IHC protocol (Section II, Step 3).

II. Immunohistochemistry Protocol for SSTR1

This protocol is suitable for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes for 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes for 3 minutes each.

-

Immerse in 95% Ethanol: 2 changes for 3 minutes each.

-

Immerse in 70% Ethanol: 2 changes for 3 minutes each.

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Heat-Induced Epitope Retrieval (HIER) is recommended for SSTR1.

-

Preheat a steamer or water bath containing the Antigen Retrieval Buffer (Citrate Buffer, pH 6.0) to 95-100°C.

-

Immerse the slides in the preheated buffer and incubate for 20-40 minutes.

-

Allow the slides to cool to room temperature in the buffer for at least 20 minutes.

-

Rinse the sections with PBS.

-

-

Peroxidase Blocking:

-

To block endogenous peroxidase activity, incubate the sections in 3% hydrogen peroxide in PBS for 10-15 minutes at room temperature.

-

Rinse the sections with PBS.

-

-

Blocking Non-Specific Binding:

-

Incubate the sections with a blocking solution (e.g., 2% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the Rabbit Polyclonal anti-SSTR1 antibody in the blocking solution. The optimal dilution should be determined by the user, but a starting point of 1:100 to 1:500 is suggested.

-

Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the sections three times with PBS for 5 minutes each.

-

Incubate the sections with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.

-

-

Detection:

-

Wash the sections three times with PBS for 5 minutes each.

-

Prepare the DAB substrate solution according to the manufacturer's instructions.

-

Incubate the sections with the DAB solution until a brown precipitate is visible under the microscope. This reaction typically takes 2-10 minutes.

-

Stop the reaction by rinsing the slides with distilled water.

-

-

Counterstaining:

-

Counterstain the sections with Hematoxylin for 30-60 seconds to visualize the cell nuclei.

-

"Blue" the sections by rinsing in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and clear in xylene.

-

Mount the coverslips using a permanent mounting medium.

-

Data Presentation

| Parameter | Condition 1 (Vehicle Control) | Condition 2 (this compound Treated) |

| SSTR1 Localization | Predominantly membranous | Increased cytoplasmic/punctate staining |

| Staining Intensity (Membrane) | +++ | + |

| Staining Intensity (Cytoplasm) | + | +++ |

| Percentage of Positive Cells | e.g., 85% | e.g., 85% |

Visualization of Experimental Workflow

Caption: Workflow for SSTR1 IHC with optional this compound treatment.

SSTR1 Signaling Pathway

Caption: SSTR1 signaling cascade upon agonist binding.

References

- 1. Anti-Somatostatin Receptor 1/SSTR1 antibody (ab140945) | Abcam [abcam.com]

- 2. Somatostatin R1/SSTR1 Antibody - BSA Free (NBP3-14480): Novus Biologicals [novusbio.com]

- 3. SSTR1 Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]

- 5. Immunohistochemical Expression of Somatostatin Receptor Subtypes in a Panel of Neuroendocrine Neoplasias - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing L-797591 Treatment: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing incubation times when using the selective somatostatin receptor subtype 1 (SSTR1) agonist, L-797591. Here, you will find troubleshooting guidance and frequently asked questions to ensure the successful implementation of your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective agonist for the somatostatin receptor subtype 1 (SSTR1), which is a G-protein coupled receptor (GPCR). Upon binding, it activates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP can, in turn, modulate various cellular processes, including hormone secretion and cell proliferation.[1]

Q2: What is a good starting point for incubation time with this compound?

A2: A common starting point for short-term effects is a 1-hour incubation. For instance, a concentration of 10 nM of this compound for 1 hour has been shown to reduce glucagon-like peptide-1 (GLP-1)-induced insulin secretion in RINm5F cells.[2][3] However, the optimal incubation time is highly dependent on the cell type, this compound concentration, and the specific downstream effect being measured. For longer-term effects such as cell viability or proliferation, incubation times of 24, 48, or 72 hours are typically employed.

Q3: How do I determine the optimal incubation time for my specific experiment?

A3: The most effective method for determining the optimal incubation time is to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and measuring the desired effect at several time points (e.g., 1, 4, 8, 12, 24, 48, and 72 hours). The ideal incubation time will correspond to the point at which the desired effect is maximal and stable, before the onset of secondary effects or cytotoxicity.

Q4: I am not observing the expected effect of this compound. What are some potential reasons?

A4: There are several factors that could contribute to a lack of effect. Consider the following:

-

Suboptimal Incubation Time: The incubation period may be too short for the desired downstream effect to manifest. Conversely, for rapid signaling events, a very long incubation may miss the transient peak of activity.

-

Incorrect Concentration: The concentration of this compound may be too low to elicit a response. It is crucial to perform a dose-response experiment to identify the optimal concentration for your cell line and assay.

-

Cell Line Resistance: The cell line you are using may not express sufficient levels of SSTR1 or may have downstream signaling defects.

-

Reagent Quality: Ensure the this compound is of high purity and has been stored correctly to prevent degradation.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| No observable effect on cAMP levels. | Incubation time is too short or too long. | Perform a time-course experiment, measuring cAMP levels at early time points (e.g., 5, 15, 30, 60 minutes) to capture the initial drop. |

| This compound concentration is too low. | Conduct a dose-response curve to determine the EC50 for your cell line. | |

| Low SSTR1 expression in the cell line. | Verify SSTR1 expression using techniques like qPCR or Western blot. | |

| High variability in cell viability/proliferation assays. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before plating and allow cells to adhere and stabilize before treatment. |

| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, or fill them with sterile media or PBS to maintain humidity. | |

| Unexpected cytotoxic effects. | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration range. |

| Prolonged incubation leading to nutrient depletion or pH changes. | For long-term experiments (>48 hours), consider replenishing the media with fresh this compound-containing media. |

Data Presentation

The following table summarizes known experimental conditions and their outcomes for this compound treatment. This data can be used as a reference for designing your own experiments.